![molecular formula C15H13Cl2NO B1452504 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide CAS No. 1311314-64-3](/img/structure/B1452504.png)
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a chemical compound . It is also known as chloroacetanilide .
Molecular Structure Analysis
The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The InChI code for this compound is 1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H7Cl2NO , and its molecular weight is 204.05 . The InChI key for this compound is KNVBYGNINQITJC-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Activity
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide has been studied for its antimicrobial activity. The results of the screening revealed that the compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria . However, the compounds did not exhibit any potential antifungal activity .
Synthesis of Amide Podands
2-Chloro-N-phenylacetamide, a similar compound, may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .
Preparation of Schiff Base Ligands
2-Chloro-N-phenylacetamide can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
Organic Synthesis
Synthesis of Acetaminophen Analogs
A series of acetaminophen (APAP) analogs, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-(3H)-yl)-N-(4-hydroxyphenyl)alkane-carboxamides, bearing a heterocyclic moiety linked to the p-acylaminophenol fragment, were prepared in a general project to develop APAP analogs with modulated pharmacokinetic profiles .
Anti-Cancer Activity
Studies describe the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives through condensation of 2-chloro-N-phenyl acetamides with acridone molecule. All the synthesized compounds were screened for their anti-cancer activity against three diverse cell lines including breast (MCF-7), cervical (HeLa) and lung adenocarcinoma (A-549) employing standard MTT assay .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPYSPOSDWLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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